Dpma

概要

説明

CGS 24012は、アデノシンA2受容体の作動薬として作用する合成有機化合物です。当初、ノバルティス社によって開発され、主に心臓血管疾患における潜在的な治療応用について研究されています。 この化合物は、全身血管拡張、心臓興奮、レニン分泌の刺激を引き起こす能力で知られています .

合成方法

CGS 24012の合成には、コア構造の調製から始まり、さまざまな官能基の導入まで、いくつかのステップが含まれます。合成経路には、一般的に以下のステップが含まれます。

コア構造の形成: コア構造は、プリン誘導体を含む一連の縮合反応によって合成されます。

官能基導入: メトキシ基やヒドロキシ基などのさまざまな官能基は、置換反応によって導入されます。

準備方法

The synthesis of CGS 24012 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving purine derivatives.

Functional Group Introduction: Various functional groups, such as methoxy and hydroxyl groups, are introduced through substitution reactions.

Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification and characterization.

化学反応の分析

Reactions with Group 13 Trichlorides

Dpma reacts with group 13 metal trichlorides (MCl₃; M = Al, Ga, In, B) to form coordination complexes whose structures depend on stoichiometry and solvent:

| Metal Chloride | Stoichiometry (this compound:MCl₃) | Solvent | Primary Product(s) |

|---|---|---|---|

| AlCl₃ | 1:1 | Et₂O | [(this compound)₂AlCl₂]⁺[AlCl₄]⁻ |

| AlCl₃ | 1:2 | CH₃CN | [(this compound)AlCl₂]⁺[AlCl₄]⁻ (pure salt) |

| GaCl₃ | 1:1 | Et₂O | [(this compound)₂GaCl₂]⁺[GaCl₄]⁻ |

| InCl₃ | 1:1 or 1:2 | Et₂O | Neutral monoadduct (this compound)InCl₃ |

| BCl₃ | 1:2 | Et₂O | Neutral adduct (this compound)(BCl₃)₂ |

Key findings:

-

Solvent influence : Reactions in CH₃CN yield purer salts compared to Et₂O due to reduced solubility of byproducts .

-

Boron exception : BCl₃ forms a neutral adduct at 1:2 stoichiometry but triggers deprotonation of the methylene bridge at 1:1 ratios .

Acid-Base Reactions with Perchloric Acid

This compound reacts with HClO₄ to form protonated salts, with structural variations depending on stoichiometry:

| Reactants | Ratio (this compound:HClO₄) | Product | Structural Features |

|---|---|---|---|

| This compound + HClO₄ | 1:1 | [dpmaH]⁺[ClO₄]⁻ (1) | Polymeric double-strands via N–H∙∙∙O H-bonds |

| [dpmaH]⁺[ClO₄]⁻ + this compound | 1:1 | [dpmaH]⁺[ClO₄]⁻- this compound (2) | Cyclic hydrogen-bonded dpmaH- this compound units |

-

Crystallography : Compound 1 crystallizes in the centrosymmetric space group C2/c, while 2 adopts the non-centrosymmetric Pca2₁ .

-

Hydrogen bonding : In 1 , N–H∙∙∙O interactions (2.75–3.10 Å) create polar strands; in 2 , weaker H-bonds (3.20–3.30 Å) form hexagonal packing .

Comparative Analysis with Bipyridine (bpy)

This compound’s methylene bridge confers distinct reactivity compared to rigid bpy ligands:

| Property | This compound Complexes | Bpy Complexes |

|---|---|---|

| Structural flexibility | Adapts to varied coordination geometries | Rigid, planar geometry |

| Redox stability | [(this compound)MCl₂]˙ radicals highly unstable | [(bpy)BCl₂]˙ radicals stable |

| Electronic effects | Methylene bridge lowers π-conjugation | Extended π-system enhances conjugation |

-

Electrochemical studies : Attempts to reduce [(this compound)MCl₂]⁺ (M = Al, Ga) yielded unstable radicals, unlike bpy analogues .

-

DFT calculations : Metal-ligand bond strengths in this compound complexes are comparable to bpy, but steric effects dominate reactivity differences .

Mechanistic and Kinetic Insights

-

Deprotonation : The methylene bridge in this compound undergoes deprotonation when reacted with BCl₃ at 1:1 ratios, forming [(this compound)BCl₂]⁺[BCl₄]⁻ .

-

Kinetic instability : Radical species derived from this compound decompose rapidly, as shown by cyclic voltammetry (reduction potentials: −1.2 to −1.5 V vs. Fc⁺/Fc) .

Structural Characterization Techniques

科学的研究の応用

Anticancer Research

Dpma has shown significant promise in anticancer research, particularly through its mechanism of inducing apoptosis in cancer cells. Studies indicate that this compound exhibits superior cytotoxicity compared to traditional chemotherapeutic agents such as etoposide.

- Mechanism of Action : this compound induces apoptosis by inhibiting critical signaling pathways involving p53, cdc2, and Bax. This leads to:

- Inhibition of cell growth and angiogenesis.

- Induction of expression of pro-apoptotic factors like Bax and cleaved caspase-3.

- Inhibition of anti-apoptotic factors like Bcl-2.

- Disruption of microtubule formation, which is vital for cell division.

Table 1: Summary of this compound's Mechanism in Cancer Cells

| Mechanism | Effect on Cancer Cells |

|---|---|

| Inhibition of p53/cdc2/Bax signaling | Induces apoptosis |

| Upregulation of Bax | Promotes cell death |

| Downregulation of Bcl-2 | Reduces survival signals |

| Microtubule disruption | Prevents mitosis |

Cardiovascular Research

The compound is also studied for its effects on cardiovascular function. It acts as an agonist for the adenosine A2 receptor, leading to systemic vasodilation and increased renin release.

- Applications :

- Investigating the role of adenosine receptors in cardiovascular physiology.

- Developing new therapeutic agents targeting cardiovascular diseases.

Pharmacological Studies

In pharmacological contexts, this compound has been utilized to explore various physiological processes influenced by adenosine receptors. This includes studying the compound's potential to serve as a lead in drug development aimed at treating cardiovascular conditions and other diseases.

Case Study 1: this compound in Lung Cancer Treatment

A study conducted on A549 lung cancer cells demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The results indicated that this compound not only affected cell viability but also altered the expression levels of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.

Case Study 2: this compound's Role in Vascular Endothelial Growth Factor (VEGF) Pathway

Research has shown that this compound inhibits tube formation induced by VEGF in human umbilical vein endothelial cells. This suggests that this compound could potentially be used to target angiogenesis in tumors, thereby limiting tumor growth and metastasis.

作用機序

CGS 24012は、アデノシンA2受容体の作動薬として作用することにより効果を発揮します。この受容体は、血管拡張、心臓興奮、レニン分泌など、さまざまな生理学的プロセスに関与しています。 CGS 24012によるアデノシンA2受容体の活性化は、細胞内シグナル伝達経路の刺激につながり、観察される生理学的効果をもたらします .

類似化合物との比較

CGS 24012は、CGS 21680Cや5'-N-エチルカルボキサミドアデノシン(NECA)などの他のアデノシンA2受容体作動薬に似ています。 CGS 24012は、腎血流量を著しく増加させ、腎血管抵抗を低下させる能力が特徴です . 他の類似化合物には、

CGS 21680C: 同様の心臓血管効果を持つ別の選択的なアデノシンA2受容体作動薬.

5'-N-エチルカルボキサミドアデノシン(NECA): CGS 24012と比較して異なる心臓血管効果を持つ非選択的なアデノシン作動薬.

CGS 24012は、腎血流量と血管抵抗への特異的な効果により際立っており、心臓血管研究のための貴重な化合物となっています .

生物活性

DPMA, or dioxol-5-yl)phenyl ((R)-1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate , is a synthetic derivative of deoxypodophyllotoxin. This compound has garnered attention in the field of pharmacology due to its potential anti-cancer properties and other biological activities. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines and influences several cellular pathways related to apoptosis and cell cycle regulation.

Research has demonstrated that this compound induces apoptosis in cancer cells through multiple mechanisms:

- Cytotoxicity : this compound shows superior cytotoxicity compared to traditional chemotherapeutic agents like etoposide, particularly in A549 lung cancer cells. The cytotoxic effects are dose- and time-dependent .

- Apoptosis Induction : The compound triggers apoptosis by promoting the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 , while inhibiting anti-apoptotic proteins like Bcl-2 . This shift in protein expression facilitates programmed cell death .

- Cell Cycle Arrest : this compound affects the expression of cell cycle regulators, including cyclin B1 , cdc2 , and phosphorylated cdc2, leading to cell cycle arrest at the G2/M phase. This is critical for preventing the proliferation of cancer cells .

- Inhibition of Angiogenesis : this compound inhibits tube formation in human umbilical vein endothelial cells (HUVECs), indicating its potential to disrupt angiogenesis, which is vital for tumor growth and metastasis .

Study on Cytotoxic Effects

A study conducted on A549 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against these cells. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of p53 signaling pathways, further supporting its role as an effective anti-cancer agent .

Clinical Application in Liver Disease

In a clinical context, a dual plasma molecular adsorption exchange system (DPMAES) utilizing this compound showed promising results in patients with hepatitis B virus-related acute-on-chronic liver failure. The treatment group exhibited improved survival rates (90-day survival increased by 18%) compared to the control group receiving standard plasma exchange therapy. Notably, inflammatory cytokines such as IL-6 significantly decreased post-treatment, highlighting this compound's potential role in modulating inflammatory responses .

Comparative Data on Biological Activity

| Study Focus | Cell Line/Model | Key Findings |

|---|---|---|

| Cytotoxicity | A549 lung cancer cells | Superior cytotoxicity compared to etoposide |

| Apoptosis Induction | A549 cells | Increased Bax and cleaved caspase-3 expression |

| Cell Cycle Regulation | A549 cells | Induced G2/M phase arrest |

| Angiogenesis Inhibition | HUVECs | Inhibited tube formation |

| Clinical Efficacy | HBV-related liver failure | 90-day survival rate improved by 18% |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound, including:

- Mechanistic Studies : Detailed investigations into the signaling pathways affected by this compound could elucidate additional therapeutic targets.

- Combination Therapies : Exploring the efficacy of this compound in combination with other chemotherapeutic agents may enhance its therapeutic potential.

- Expanded Clinical Trials : Larger-scale clinical trials are needed to confirm the findings related to liver disease and assess safety profiles.

特性

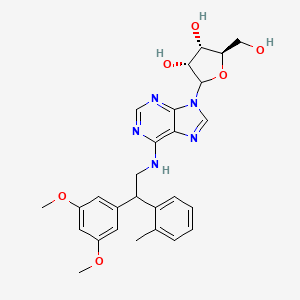

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O6/c1-15-6-4-5-7-19(15)20(16-8-17(36-2)10-18(9-16)37-3)11-28-25-22-26(30-13-29-25)32(14-31-22)27-24(35)23(34)21(12-33)38-27/h4-10,13-14,20-21,23-24,27,33-35H,11-12H2,1-3H3,(H,28,29,30)/t20?,21-,23-,24-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHVIAUBTBOHAG-FOYDDCNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C5=CC(=CC(=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C5=CC(=CC(=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。